N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
CAS No.: 874805-78-4
Cat. No.: VC6323392
Molecular Formula: C16H22ClN3O5S
Molecular Weight: 403.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874805-78-4 |
|---|---|
| Molecular Formula | C16H22ClN3O5S |
| Molecular Weight | 403.88 |
| IUPAC Name | N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
| Standard InChI | InChI=1S/C16H22ClN3O5S/c1-11(2)9-18-15(21)16(22)19-10-14-20(7-8-25-14)26(23,24)13-5-3-12(17)4-6-13/h3-6,11,14H,7-10H2,1-2H3,(H,18,21)(H,19,22) |
| Standard InChI Key | DKEWBHKWCVVDAL-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Synthesis Pathway
The synthesis of N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves:
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Formation of the Oxazolidinone Core:
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Reacting an appropriate amino alcohol with a carbonyl source (e.g., diethyl carbonate or phosgene derivatives).
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Cyclization occurs to form the oxazolidinone ring.
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Introduction of the Sulfonyl Group:
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The oxazolidinone is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide functionality.
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Linkage to Ethanediamide:
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A methylation step introduces the ethanediamide chain, followed by coupling with 2-methylpropylamine for N-substitution.
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This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
Antimicrobial Activity
Oxazolidinones are well-known for their antibacterial properties, particularly against Gram-positive bacteria. The incorporation of a sulfonamide group may further enhance antimicrobial efficacy by targeting bacterial enzymes.
Anticancer Potential
Sulfonamide-containing compounds have shown promise as anticancer agents by inhibiting carbonic anhydrase IX (CAIX), an enzyme overexpressed in tumors under hypoxic conditions.
Enzyme Inhibition
The compound's structure suggests it could act as an inhibitor of specific enzymes due to its ability to mimic natural substrates or bind active sites.
Research Findings and Studies
While specific studies on this compound are not readily available, related oxazolidinone derivatives have been extensively studied for their pharmacological activities:
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Antibacterial Activity:
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Anticancer Studies:
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Structure-Activity Relationship (SAR):
Limitations
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Limited solubility in water may restrict its bioavailability.
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Potential toxicity associated with sulfonamides requires careful evaluation.
Future Research
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Further studies on its pharmacokinetics and pharmacodynamics are necessary.
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Derivatization could optimize its biological activity and reduce side effects.
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